4-Chloro-3-fluoro-6-methoxyquinoline
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Overview
Description
4-Chloro-3-fluoro-6-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine and chlorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical and scalable method for synthesizing 4-chloro-3-fluoro-6-methoxyquinoline involves a four-step route starting from 2,4-dichloro-3-fluoroquinoline . The steps include:
Nucleophilic substitution: Reacting 2,4-dichloro-3-fluoroquinoline with methanol to introduce the methoxy group.
Halogenation: Introducing the chlorine atom at the 4-position.
Purification: Using chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cross-coupling reactions: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides and amines.
Cross-coupling reactions: Palladium catalysts and ligands are typically used.
Oxidation and reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include derivatives with various functional groups replacing the fluorine atom.
Cross-coupling reactions: Products include biaryl and heteroaryl compounds.
Oxidation and reduction: Products include quinoline derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-3-fluoro-6-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and antimalarial properties.
Industry: Used in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinoline: Lacks the fluorine atom, which may reduce its biological activity.
3-Fluoro-6-methoxyquinoline: Lacks the chlorine atom, which may affect its stability and reactivity.
4-Bromo-3-fluoro-6-methoxyquinoline: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.
Uniqueness
4-Chloro-3-fluoro-6-methoxyquinoline is unique due to the presence of both fluorine and chlorine atoms, which enhance its biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
426842-86-6 |
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Molecular Formula |
C10H7ClFNO |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
4-chloro-3-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |
InChI Key |
IAOCDBZKKDGZSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)Cl |
Origin of Product |
United States |
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